Sodium 1-butanesulfonate

概要

説明

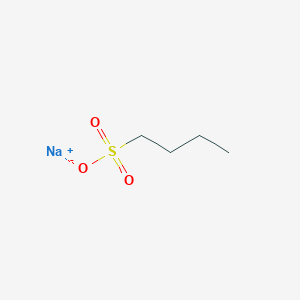

Sodium 1-butanesulfonate, also known as 1-butanesulfonic acid sodium salt, is a chemical compound with the molecular formula CH₃(CH₂)₃SO₃Na. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and reversed-phase chromatography. This compound is known for its high purity and stability, making it a valuable tool in various analytical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 1-butanesulfonate can be synthesized through the sulfonation of butane followed by neutralization with sodium hydroxide. The general reaction involves the following steps:

Sulfonation: Butane is reacted with sulfur trioxide (SO₃) to form butanesulfonic acid. [ \text{CH₃(CH₂)₃H} + \text{SO₃} \rightarrow \text{CH₃(CH₂)₃SO₃H} ]

Neutralization: The butanesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound. [ \text{CH₃(CH₂)₃SO₃H} + \text{NaOH} \rightarrow \text{CH₃(CH₂)₃SO₃Na} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The sulfonation reaction is carried out in a reactor where butane and sulfur trioxide are continuously fed, and the resulting butanesulfonic acid is immediately neutralized with sodium hydroxide in a separate neutralization reactor .

化学反応の分析

Role in Suzuki-Miyaura Cross-Coupling Reactions

Sodium 1-butanesulfonate acts as a phase-transfer catalyst and stabilizer in Suzuki-Miyaura reactions, which couple aryl halides with boronic acids using palladium catalysts. Its sulfonate group enhances solubility of reactants in aqueous media, while the sodium ion facilitates ion-pairing interactions.

This application is critical for synthesizing biaryl compounds under mild conditions .

Ion-Pairing Agent in Chromatography

In reversed-phase HPLC , this compound forms dynamic ion pairs with charged analytes, modifying retention times and improving separation efficiency. For example, it separated eight selenium species (selenite, selenate, selenomethionine, etc.) using a C18 column with a mobile phase containing 10 mM this compound (pH 3.0) .

Key Mechanism :

This neutralizes analyte charges, enhancing hydrophobic interactions with the stationary phase .

Thermal Decomposition

At temperatures exceeding 300°C, this compound decomposes exothermically:

Decomposition Products :

Reactivity with Oxidizing Agents

The sulfonate group undergoes oxidation in the presence of strong oxidizers (e.g., KMnO₄, H₂O₂), producing sulfates and fragmented hydrocarbons:

Hazard Note : This reaction is highly exothermic and requires controlled conditions .

Biochemical Interactions

In HPLC-ICP-MS setups, this compound binds to selenoproteins via electrostatic interactions, enabling speciation analysis. For example, it separates selenocystine and selenomethionine with a resolution (Rₛ) >1.5 .

科学的研究の応用

Chromatographic Applications

Ion-Pair Chromatography

Sodium 1-butanesulfonate is extensively utilized as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Its ability to form ion pairs with analytes enhances the separation of ionic compounds, particularly in complex mixtures. This application is critical in biochemical analysis where precise separation of biomolecules is required.

| Application Area | Details |

|---|---|

| HPLC | Used as an ion-pairing reagent for separating peptides and proteins . |

| Reversed-Phase Chromatography | Functions as a mobile phase additive to improve resolution . |

Synthesis of Chemical Compounds

This compound has been employed in the synthesis of various materials, including zeolites and other silicate frameworks. A notable application includes its use in the synthesis of high silicon content SAPO4-5, which is significant for catalysis and material science.

| Compound Synthesized | Methodology & Importance |

|---|---|

| SAPO4-5 | Utilized in catalytic processes due to its high silicon content . |

Case Studies

-

Separation of Selenium Compounds

A study demonstrated the effectiveness of this compound as a mobile phase for HPLC to separate eight selenium compounds, including selenite and selenomethionine. This application is crucial for environmental monitoring and nutritional studies.Selenium Compound Role/Importance Selenite Essential nutrient; potential toxicity Selenomethionine Amino acid with antioxidant properties -

Biopharmaceutical Research

In biopharmaceutical applications, this compound aids in the purification processes of therapeutic proteins. Its role as an ion-pairing reagent enhances the resolution during chromatographic separations, leading to higher purity levels of the final products.

作用機序

The primary mechanism of action of sodium 1-butanesulfonate involves its role as an ion-pairing reagent. It interacts with polar analytes to form ion pairs, which enhances their retention and separation in chromatographic systems. The sulfonate group interacts with the analytes through ionic and hydrogen bonding, facilitating their separation based on polarity and charge .

類似化合物との比較

Sodium 1-butanesulfonate can be compared with other sulfonate compounds such as:

- Sodium 1-heptanesulfonate

- Sodium 1-decanesulfonate

- Sodium 1-dodecanesulfonate

Uniqueness:

- Chain Length: this compound has a shorter alkyl chain compared to sodium 1-heptanesulfonate, sodium 1-decanesulfonate, and sodium 1-dodecanesulfonate. This affects its solubility and interaction with analytes.

- Applications: While all these compounds are used as ion-pairing reagents, this compound is particularly favored for its balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .

特性

CAS番号 |

2386-54-1 |

|---|---|

分子式 |

C4H10NaO3S |

分子量 |

161.18 g/mol |

IUPAC名 |

sodium;butane-1-sulfonate |

InChI |

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7); |

InChIキー |

ATZRRRJPVCTDKR-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

2386-54-1 |

ピクトグラム |

Irritant |

関連するCAS |

2386-47-2 (Parent) |

同義語 |

1-butanesulfonic acid 1-butanesulfonic acid sodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is sodium 1-butanesulfonate used in analytical chemistry, particularly in analyzing selenium compounds and arsenic in food?

A: this compound acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) methods. [, , ] This technique is particularly useful for analyzing charged analytes like selenium species and inorganic arsenic, which are difficult to retain on traditional reversed-phase columns. This compound forms temporary pairs with these charged analytes, enhancing their interaction with the stationary phase and enabling their separation and detection.

Q2: Can you give specific examples of how this compound is used in analyzing selenium species and inorganic arsenic?

A: In a study analyzing selenium compounds in human urine, a mixture of 2.5 mM this compound and 8 mM tetramethylammonium hydroxide was used as the mobile phase. [] This method successfully separated and quantified five different selenium species. Similarly, for analyzing inorganic arsenic in pet food, 10 mmol/L this compound was incorporated into the mobile phase alongside other reagents. [] This approach allowed for accurate determination of inorganic arsenic concentrations.

Q3: Beyond analytical chemistry, what other applications does this compound have?

A: Research shows this compound can be used as a surfactant in synthesizing high-silicon content SAPO-5, a type of silicoaluminophosphate molecular sieve. [] In this application, the surfactant helps control the size and morphology of the SAPO-5 crystals, potentially influencing their catalytic properties.

Q4: What are the analytical method validation details for using this compound in analyzing inorganic arsenic in pet food?

A: A collaborative study involving nine laboratories demonstrated the robustness of using this compound in quantifying inorganic arsenic in pet food. [] The method exhibited high mean recoveries (95.4% to 98.3%), low repeatability (RSDr less than 2.9%), and good reproducibility (RSDR less than 9.1%). These findings underscore the reliability and accuracy of this analytical approach.

Q5: Are there alternative methods for analyzing selenium species and inorganic arsenic that don't involve this compound?

A: While this compound proves effective, alternative methods exist for analyzing these compounds. For selenium speciation, techniques like electrothermal atomic absorption spectrometry (ETAAS) and inductively coupled plasma mass spectrometry (ICP-MS) coupled with different separation methods can be employed. [] Similarly, for inorganic arsenic analysis, techniques like hydride generation atomic absorption spectrometry (HGAAS) are available. The choice of method often depends on factors like sensitivity, cost, and available instrumentation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。